4-Allyl-2,6-dimethoxyphenol

Catalog No.
S564701
CAS No.
6627-88-9
M.F
C11H14O3
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Allyl-2,6-dimethoxyphenol

CAS Number

6627-88-9

Product Name

4-Allyl-2,6-dimethoxyphenol

IUPAC Name

2,6-dimethoxy-4-prop-2-enylphenol

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C11H14O3/c1-4-5-8-6-9(13-2)11(12)10(7-8)14-3/h4,6-7,12H,1,5H2,2-3H3

InChI Key

FWMPKHMKIJDEMJ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1O)OC)CC=C

Solubility

insoluble in water; soluble in fat
miscible (in ethanol)

Synonyms

2,6-dimethoxy-4-(2-propenyl)phenol, 2,6-dimethoxy-4-allylphenol, 4-allyl-2,6-dimethoxyphenol, 4-allylsyringol, 4-hydroxy-3,5-dimethoxyallylbenzene, 6-methoxyeugenol

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CC=C

Natural Occurrence and Extraction:

4-Allyl-2,6-dimethoxyphenol, also known as methoxyeugenol, is a naturally occurring allylbenzene and a derivative of eugenol. It is found in various plants, including the toxic pericarp (fruit wall) and leaves of Japanese star anise (Illicium anisatum) and nutmeg (Myristica fragrans) crude extract, though not in nutmeg essential oil [].

Potential Biological Activities:

Several studies have explored the potential biological activities of methoxyeugenol, with a focus on its:

  • Anthelmintic properties: Research suggests methoxyeugenol may have anthelmintic properties, meaning it could potentially kill or expel parasitic worms from the body. In vitro studies have shown activity against various helminth parasites, including tapeworms and roundworms []. However, further investigation is needed to confirm its efficacy and safety in vivo (living organisms).
  • Antimicrobial activity: Studies indicate methoxyeugenol may exhibit antimicrobial activity against certain bacterial and fungal strains []. However, more research is required to understand its potential applications and limitations in this area.
  • Anti-inflammatory and antioxidant properties: Some studies suggest methoxyeugenol may possess anti-inflammatory and antioxidant properties []. However, further research is needed to fully understand these potential benefits and their mechanisms of action.
  • Cancer research: Preliminary research suggests methoxyeugenol may regulate the p53/p21 pathway, potentially impacting cell proliferation in certain cancer cell lines []. However, extensive research is needed to determine its potential role in cancer treatment and its safety profile.

4-Allyl-2,6-dimethoxyphenol is an organic compound with the molecular formula C₁₁H₁₄O₃. It belongs to the class of phenols, characterized by an allyl group at position 4 and methoxy groups at positions 2 and 6 on the aromatic ring. This compound exhibits notable aromatic properties and is utilized in various applications, including as a flavoring agent in food and beverages, as well as in scientific research due to its biochemical activity .

The mechanism of action of methoxyeugenol is not fully understood. However, one study suggests it may activate a cellular receptor called PPAR-gamma, which plays a role in regulating metabolism and inflammation []. Further research is needed to elucidate its specific mechanisms in biological systems.

  • Oxidation: The compound can be oxidized to form quinone derivatives. Common reagents for this reaction include potassium permanganate in acidic conditions.
  • Reduction: It can undergo reduction to yield corresponding alcohols, typically using sodium borohydride in methanol.
  • Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions involving halides or amines in the presence of a catalyst .

Major Products from Reactions

Reaction TypeMajor Product
OxidationQuinone derivatives
ReductionCorresponding alcohols
SubstitutionVarious substituted phenols

4-Allyl-2,6-dimethoxyphenol has been studied for its potential biological activities, particularly its antioxidant properties. Research indicates that it interacts with various enzymes, such as peroxidases, which catalyze its oxidation and lead to the formation of reactive intermediates. These intermediates may play a role in cellular signaling pathways related to inflammation .

In preclinical studies, this compound has demonstrated anti-inflammatory effects by inhibiting neutrophil extracellular trap formation and reducing lung inflammation in models of acute lung injury. Additionally, it has been shown to delay the onset of induced seizures in animal models, suggesting potential neuroprotective effects .

The synthesis of 4-Allyl-2,6-dimethoxyphenol can be achieved through several methods:

  • Alkylation Reaction: A common synthetic route involves the alkylation of 2,6-dimethoxyphenol with allyl bromide in the presence of a base such as potassium carbonate. This reaction typically occurs in organic solvents like acetone or ethanol under reflux conditions.
  • Industrial Production: On an industrial scale, similar synthetic routes are employed but may include additional purification steps such as distillation or recrystallization to achieve the desired purity levels .

4-Allyl-2,6-dimethoxyphenol has diverse applications across various fields:

  • Flavoring Agent: Utilized for its meaty aroma and flavor in food products.
  • Scientific Research: Employed as a precursor in organic synthesis and studied for its potential therapeutic effects.
  • Pharmaceuticals: Investigated for anti-inflammatory and anticancer properties.
  • Biodiesel Additive: Used to improve oxidation stability .

The compound interacts with various biological systems, particularly through its enzymatic interactions. Notably, it has been shown to influence inflammatory pathways and may modulate cellular responses during oxidative stress. These interactions are critical for understanding its potential therapeutic applications .

Several compounds share structural similarities with 4-Allyl-2,6-dimethoxyphenol. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesUnique Properties
2-MethoxyphenolMethoxy group at position 2Commonly used as a precursor in synthesis
EugenolAllyl group at position 1Known for its analgesic and antiseptic properties
4-Methyl-2,6-dimethoxyphenolMethyl group at position 4Exhibits different biological activity

While these compounds share certain structural elements with 4-Allyl-2,6-dimethoxyphenol, each possesses distinct properties and applications that set them apart within their respective fields .

Physical Description

Clear pale yellow liquid, roasted meaty bacon odou

XLogP3

2.6

Density

1.089-1.095

UNII

8VF00YWP89

GHS Hazard Statements

Aggregated GHS information provided by 159 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (23.9%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6627-88-9

Wikipedia

4-allyl-2,6-dimethoxyphenol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2023-08-15

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